molecular formula C14H26N2O2S B6773552 N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]spiro[2.5]octan-6-amine

N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]spiro[2.5]octan-6-amine

Cat. No.: B6773552
M. Wt: 286.44 g/mol
InChI Key: GZTDJEWWAMRQHN-CYBMUJFWSA-N
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Description

N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]spiro[2.5]octan-6-amine is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings. Spirocyclic compounds are known for their structural rigidity and versatility, making them valuable in medicinal chemistry and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]spiro[2.5]octan-6-amine typically involves the formation of the spirocyclic core followed by the introduction of the pyrrolidine and sulfonyl groups. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]spiro[2.5]octan-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone and sulfide derivatives, as well as various substituted amine derivatives .

Scientific Research Applications

N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]spiro[2.5]octan-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]spiro[2.5]octan-6-amine involves its interaction with specific molecular targets. The compound’s structural rigidity allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The sulfonyl and amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]spiro[2.5]octan-6-amine stands out due to its combination of a spirocyclic core, pyrrolidine ring, and sulfonyl group. This unique structure imparts both rigidity and versatility, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]spiro[2.5]octan-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2S/c1-19(17,18)16-10-2-3-13(16)11-15-12-4-6-14(7-5-12)8-9-14/h12-13,15H,2-11H2,1H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTDJEWWAMRQHN-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1CNC2CCC3(CC2)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CCC[C@@H]1CNC2CCC3(CC2)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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